molecular formula C20H28O2 B097433 [(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate CAS No. 15340-78-0

[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

Cat. No. B097433
CAS RN: 15340-78-0
M. Wt: 300.4 g/mol
InChI Key: KBOINWNNSZPBSP-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate, commonly known as THP acetate, is a synthetic organic compound that belongs to the class of steroids. It has been widely used in scientific research for its unique properties and potential applications in various fields. In

Mechanism Of Action

THP acetate acts as a modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is responsible for the neuroprotective effects and cognitive-enhancing properties of THP acetate.
Biochemical and Physiological Effects:
THP acetate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for maintaining neuronal health and function. THP acetate has also been shown to regulate levels of various hormones, including cortisol and testosterone, which play important roles in the body's stress response and reproductive function.

Advantages And Limitations For Lab Experiments

THP acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, THP acetate also has some limitations, including its relatively low potency compared to other GABA-A receptor modulators and its potential for off-target effects.

Future Directions

There are several future directions for research on THP acetate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. THP acetate has also been investigated for its potential as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of THP acetate with improved potency and selectivity for the GABA-A receptor. Finally, further research is needed to fully understand the biochemical and physiological effects of THP acetate and its potential applications in various fields of scientific research.

Synthesis Methods

THP acetate is synthesized through a multi-step process involving the reaction of a starting material, such as dehydroepiandrosterone (DHEA), with various reagents and catalysts. The synthesis method can be modified to produce different analogs of THP acetate with varying properties and applications.

Scientific Research Applications

THP acetate has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, endocrinology, and cancer research. It has been shown to have neuroprotective effects, improve cognitive function, and regulate hormone levels. THP acetate has also been investigated for its potential anti-cancer properties and its ability to inhibit tumor growth.

properties

CAS RN

15340-78-0

Product Name

[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

[(4bS,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

InChI

InChI=1S/C20H28O2/c1-13-11-15-7-8-18-19(3,4)9-6-10-20(18,5)16(15)12-17(13)22-14(2)21/h11-12,18H,6-10H2,1-5H3/t18-,20+/m0/s1

InChI Key

KBOINWNNSZPBSP-AZUAARDMSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OC(=O)C)[C@]3(CCCC([C@@H]3CC2)(C)C)C

SMILES

CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C

synonyms

Acetic acid 13-methylpodocarpa-8,11,13-trien-12-yl ester

Origin of Product

United States

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